3-(3,5-Dimethylphenyl)-beta-alanine
Overview
Description
3-Amino-3-(3,5-dimethylphenyl)propanoic acid, also known as 3-(3,5-dimethylphenyl)-beta-alanine, is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 3,5-dimethylphenyl substituent on the beta carbon. It is a derivative of beta-alanine and is of interest in various fields of scientific research due to its unique chemical structure and properties .
Biochemical Analysis
Biochemical Properties
3-amino-3-(3,5-dimethylphenyl)propanoic Acid is involved in several biochemical reactions, primarily due to its amino and carboxyl functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for aminotransferases, which catalyze the transfer of amino groups. Additionally, 3-amino-3-(3,5-dimethylphenyl)propanoic Acid can form complexes with metal ions, influencing enzyme activity and stability .
Cellular Effects
The effects of 3-amino-3-(3,5-dimethylphenyl)propanoic Acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, 3-amino-3-(3,5-dimethylphenyl)propanoic Acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-amino-3-(3,5-dimethylphenyl)propanoic Acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic functions. Additionally, 3-amino-3-(3,5-dimethylphenyl)propanoic Acid can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-3-(3,5-dimethylphenyl)propanoic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-amino-3-(3,5-dimethylphenyl)propanoic Acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-amino-3-(3,5-dimethylphenyl)propanoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-amino-3-(3,5-dimethylphenyl)propanoic Acid is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, 3-amino-3-(3,5-dimethylphenyl)propanoic Acid can interact with cofactors such as NAD+ and FAD, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 3-amino-3-(3,5-dimethylphenyl)propanoic Acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, amino acid transporters such as LAT1 can facilitate the uptake of this compound into cells. Once inside the cell, 3-amino-3-(3,5-dimethylphenyl)propanoic Acid can be distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-amino-3-(3,5-dimethylphenyl)propanoic Acid is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus. Targeting signals and post-translational modifications play a significant role in directing 3-amino-3-(3,5-dimethylphenyl)propanoic Acid to its appropriate subcellular locations. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
The synthesis of 3-amino-3-(3,5-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with malonic acid in the presence of ammonium acetate to form the corresponding beta-amino acid. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Amino-3-(3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and acylating agents for substitution reactions. Major products formed from these reactions include nitro derivatives, alcohols, and various substituted amides and esters.
Scientific Research Applications
3-Amino-3-(3,5-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-amino-3-(3,5-dimethylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways .
Comparison with Similar Compounds
3-Amino-3-(3,5-dimethylphenyl)propanoic acid can be compared with other similar compounds, such as:
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: This compound has methoxy groups instead of methyl groups, which can influence its chemical reactivity and biological activity.
3-Amino-3-(4-methylphenyl)propanoic acid: The presence of a single methyl group on the phenyl ring can result in different steric and electronic effects compared to the dimethyl-substituted compound.
Beta-alanine:
Properties
IUPAC Name |
3-amino-3-(3,5-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIJIOITROSVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270214 | |
Record name | β-Amino-3,5-dimethylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293330-11-7 | |
Record name | β-Amino-3,5-dimethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293330-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-3,5-dimethylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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